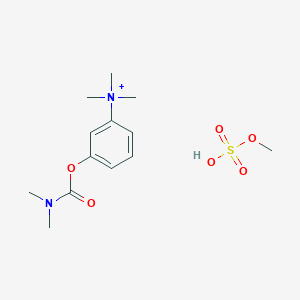

Methyl sulfate; neostigmine

Description

Contextualization of Acetylcholinesterase Inhibition in Biological Systems

Acetylcholinesterase (AChE) is a critical enzyme located at postsynaptic neuromuscular junctions and within the central nervous system. nih.gov Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. nih.govnih.gov This enzymatic breakdown terminates the signal transmission at cholinergic synapses, allowing the neuron to return to its resting state. nih.gov The efficiency of AChE is remarkable, with a single molecule capable of degrading approximately 25,000 molecules of ACh per second. nih.gov

Inhibition of AChE disrupts this process, leading to an accumulation of ACh in the synaptic cleft. nih.gov This increased concentration and prolonged presence of ACh enhances the stimulation of both nicotinic and muscarinic receptors, leading to a potentiation of cholinergic neurotransmission. numberanalytics.comwikipedia.org This mechanism is fundamental to the therapeutic applications of AChE inhibitors in conditions characterized by diminished cholinergic activity. numberanalytics.com For instance, in neurodegenerative diseases like Alzheimer's, where there is a loss of cholinergic neurons, inhibiting AChE can help to compensate for the reduced ACh levels and improve cognitive function. nih.gov Similarly, in the autoimmune disorder myasthenia gravis, where antibodies block or destroy nicotinic ACh receptors at the neuromuscular junction, increasing the amount of ACh can help to improve muscle strength. numberanalytics.comnih.gov

The inhibition of acetylcholinesterase can be either reversible or irreversible. wikipedia.org Reversible inhibitors, like neostigmine (B1678181), bind to the enzyme for a shorter duration, while irreversible inhibitors, such as certain organophosphates used in pesticides and nerve agents, form a more permanent bond, leading to prolonged and potentially toxic effects. nih.govwikipedia.org

Historical Development of Cholinesterase Inhibitor Chemistry and Pharmacology

The exploration of cholinesterase inhibitors dates back to the 19th century. In the 1860s, the first acetylcholinesterase inhibitors were administered to humans in Europe. nih.gov The early 20th century saw investigations into these compounds for their potential use as pesticides and chemical warfare agents due to their potent inhibitory effects on AChE. numberanalytics.com A significant milestone was the synthesis of the first organophosphate (OP) acetylcholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), building upon earlier work on organophosphorus chemistry by scientists like Jean Louis Lassaigne and Philippe de Clermont. scispace.com

The therapeutic potential of these compounds began to be systematically explored in the 1930s with the development of synthetic derivatives of natural alkaloid inhibitors to modulate peripheral cholinergic function. nih.gov This research paved the way for the development of drugs for a variety of neurological conditions. numberanalytics.com The journey of cholinesterase inhibitors in medicine includes the approval of drugs like tacrine, donepezil, rivastigmine, and galantamine for the treatment of Alzheimer's disease. researchgate.net

The development of reactivators for inhibited AChE, such as pralidoxime (B1201516) (2-PAM), was another crucial advancement, particularly in the context of organophosphate poisoning. scispace.comacs.org These reactivators can restore the function of the enzyme after it has been inhibited by certain compounds. acs.org

Neostigmine Methyl Sulfate (B86663) as a Quaternary Ammonium (B1175870) Carbamate (B1207046) Cholinesterase Inhibitor

Neostigmine is a synthetic compound classified as a quaternary ammonium carbamate. nih.govnih.gov Its chemical structure includes a quaternary ammonium ion, which renders it highly water-soluble and limits its ability to cross the blood-brain barrier. nih.govnih.gov This property confines its primary effects to the peripheral nervous system. nih.gov

As a reversible cholinesterase inhibitor, neostigmine binds to both the anionic and esteratic sites of the acetylcholinesterase enzyme. wikipedia.org This binding prevents the enzyme from hydrolyzing acetylcholine, thereby increasing its concentration at the neuromuscular junction and other cholinergic synapses. wikipedia.org The inhibition is temporary, as the carbamate group is eventually hydrolyzed from the enzyme, restoring its function.

Neostigmine methyl sulfate is the methyl sulfate salt of neostigmine. lgmpharma.comnih.gov It is used in various research and clinical applications due to its ability to potently inhibit acetylcholinesterase in the periphery. nih.gov

Table 1: Chemical and Pharmacokinetic Properties of Neostigmine

| Property | Description | Source |

| Chemical Class | Quaternary ammonium carbamate | nih.govnih.gov |

| Mechanism of Action | Reversible acetylcholinesterase inhibitor | nih.govfda.gov |

| Blood-Brain Barrier | Does not readily cross | nih.govnih.gov |

| Metabolism | Hydrolyzed by cholinesterases and metabolized by liver microsomal enzymes | nih.govdrugbank.com |

| Protein Binding | 15% to 25% to human serum albumin | nih.govdrugbank.com |

Overview of Research Paradigms and Academic Significance

Neostigmine methyl sulfate holds considerable academic significance and is utilized in various research paradigms. Its primary application in research is as a tool to study the cholinergic nervous system and the effects of acetylcholinesterase inhibition. nih.gov It has been instrumental in elucidating the pathophysiology of neuromuscular junction disorders like myasthenia gravis. nih.gov

Research has explored the synthesis of neostigmine analogues to develop longer-acting peripheral cholinesterase inhibitors. nih.gov For example, studies have investigated N-monophenylcarbamate analogues of neostigmine to assess their cholinesterase inhibitory activity. nih.gov Furthermore, neostigmine methyl sulfate is used as a reference compound in the development and validation of analytical methods for detecting related impurities in pharmaceutical formulations. researchgate.net

The compound's well-defined mechanism of action makes it a valuable agent in pharmacological studies investigating neuromuscular function and autonomic nervous system activity. fda.gov Its inability to cross the blood-brain barrier allows researchers to isolate and study peripheral cholinergic effects without the confounding influence of central nervous system actions. nih.gov

Table 2: Key Research Applications of Neostigmine Methyl Sulfate

| Research Area | Application | Source |

| Neuromuscular Disorders | Investigating the pathophysiology of myasthenia gravis and other neuromuscular junction disorders. | nih.gov |

| Drug Development | Synthesis of analogues to create long-acting cholinesterase inhibitors. | nih.gov |

| Analytical Chemistry | Used as a reference standard for impurity profiling in pharmaceutical products. | researchgate.net |

| Pharmacology | Studying the effects of peripheral cholinergic stimulation. | fda.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H23N2O6S+ |

|---|---|

Molecular Weight |

335.40 g/mol |

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl hydrogen sulfate |

InChI |

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1; |

InChI Key |

OSZNNLWOYWAHSS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)O |

Origin of Product |

United States |

Enzymatic and Molecular Mechanisms of Action

Acetylcholinesterase: Structural Topography and a Catalytic Cycle

Acetylcholinesterase (AChE), a serine hydrolase, plays a crucial role in terminating cholinergic neurotransmission by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetate (B1210297). acs.org The enzyme's remarkable catalytic efficiency is attributed to its unique structural features. The active site of AChE is not located on the surface of the protein but lies at the bottom of a deep and narrow gorge, approximately 20 Å long. researchgate.netslideshare.net This active-site gorge is lined with 14 conserved aromatic residues, which contribute significantly to its hydrophobic character. slideshare.netresearchgate.net

The active site within the gorge is comprised of two main subsites: the esteratic subsite and the anionic subsite. acs.org The esteratic subsite contains the catalytic triad (B1167595) of amino acids, which in mammals consists of Serine 203 (Ser203), Histidine 447 (His447), and Glutamate (B1630785) 334 (Glu334). acs.orgderangedphysiology.com This triad is responsible for the hydrolysis of the ester bond in acetylcholine. The anionic subsite, contrary to what its name might suggest, is not characterized by a cluster of negatively charged amino acids but rather by the presence of aromatic residues, with Tryptophan 84 (Trp84) being a critical component. acs.orgresearchgate.net This site accommodates the positively charged quaternary amine of acetylcholine through cation-π interactions. researchgate.net

The catalytic cycle of acetylcholine hydrolysis by AChE involves a two-step process: acylation and deacylation. patsnap.comfrontiersin.org

Acylation: The process begins with the binding of acetylcholine within the active site gorge. The catalytic cycle is initiated when the serine residue of the catalytic triad, activated by the histidine and glutamate residues, performs a nucleophilic attack on the carbonyl carbon of acetylcholine. patsnap.comlupinepublishers.com This results in the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups. patsnap.comlupinepublishers.com The intermediate then collapses, leading to the transfer of the acetyl group to the serine residue, forming a covalent acyl-enzyme intermediate and releasing the choline molecule. patsnap.comlupinepublishers.com

Deacylation: The acetylated enzyme then undergoes hydrolysis. A water molecule enters the active site and is activated by the histidine residue of the catalytic triad. lupinepublishers.com The activated water molecule performs a nucleophilic attack on the carbonyl carbon of the acetyl group attached to the serine residue, forming a second tetrahedral intermediate. patsnap.com This intermediate rapidly breaks down, releasing acetic acid and regenerating the free, active enzyme, which is then ready to catalyze the hydrolysis of another acetylcholine molecule. patsnap.comlupinepublishers.com

Intermolecular Interactions of Neostigmine (B1678181) Methyl Sulfate (B86663) with Acetylcholinesterase Active Site

Neostigmine methyl sulfate is a reversible inhibitor of acetylcholinesterase. lupinepublishers.com Its inhibitory action is a result of specific intermolecular interactions with the enzyme's active site, which temporarily renders the enzyme inactive.

Reversible Carbamylation of the Serine Residue

Similar to the natural substrate acetylcholine, neostigmine acts as a "false substrate" for acetylcholinesterase. lupinepublishers.com The carbamate (B1207046) group of the neostigmine molecule is transferred to the active site serine residue (Ser203), forming a carbamylated enzyme intermediate. lupinepublishers.compediatriconcall.com This process is analogous to the acylation step in acetylcholine hydrolysis. However, the carbamylated enzyme is significantly more stable and is hydrolyzed at a much slower rate than the acetylated enzyme. lupinepublishers.com This prolonged occupation of the active site serine by the carbamoyl (B1232498) group effectively blocks the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. lupinepublishers.com The inhibition is considered reversible because the carbamoyl-serine bond is eventually hydrolyzed, regenerating the active enzyme, although this process is considerably slower than the deacetylation that occurs with the natural substrate. lupinepublishers.com

Role of the Quaternary Ammonium (B1175870) Moiety in Anionic Site Binding

The quaternary ammonium group of neostigmine is crucial for its binding affinity and specificity to acetylcholinesterase. pediatriconcall.com This positively charged moiety is attracted to the anionic subsite of the AChE active site. pediatriconcall.com The binding is not primarily due to interactions with negatively charged amino acids, but rather through cation-π interactions with the aromatic rings of amino acid residues, particularly Tryptophan 84 (Trp84), that line the active site gorge. acs.orgresearchgate.net This initial electrostatic and cation-π interaction helps to properly orient the neostigmine molecule within the active site, positioning the carbamate group for the subsequent nucleophilic attack by the serine residue of the catalytic triad. pediatriconcall.com

Kinetic Characterization of Acetylcholinesterase Inhibition by Neostigmine Methyl Sulfate

The inhibitory effect of neostigmine methyl sulfate on acetylcholinesterase can be quantified through various kinetic parameters, most notably the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values provide a measure of the inhibitor's potency.

Determination of Inhibition Constants (e.g., Kᵢ, IC₅₀)

The IC₅₀ value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under specific experimental conditions. The inhibition constant, Kᵢ, is a more fundamental measure of the binding affinity of the inhibitor to the enzyme. For a competitive inhibitor, Kᵢ is the dissociation constant of the enzyme-inhibitor complex.

Several studies have determined the IC₅₀ and Kᵢ values for neostigmine's inhibition of acetylcholinesterase from various species. These values can vary depending on the source of the enzyme and the experimental conditions.

Inhibition Constants for Neostigmine

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| IC₅₀ | 0.062 ± 0.003 µM | Human Acetylcholinesterase | |

| IC₅₀ | 7.0 x 10⁻⁴ M (700 µM) | Frog Sympathetic Ganglion Acetylcholinesterase | |

| Kᵢ | 23000 nM (23 µM) | Human Acetylcholinesterase | researchgate.net |

Analysis of Enzyme Reactivation and Turnover Rates

The interaction between neostigmine and acetylcholinesterase involves the formation of a carbamylated enzyme intermediate, which is more stable than the acetylated enzyme formed during acetylcholine hydrolysis. This carbamylation temporarily inactivates the enzyme. The subsequent reactivation of the enzyme occurs through the hydrolysis of this carbamylated intermediate, a process known as decarbamylation.

The rate of decarbamylation is a critical determinant of the duration of action of neostigmine. While the turnover number for acetylcholinesterase with its natural substrate, acetylcholine, is exceedingly high, estimated to be around 7.4 x 10^5 molecules per minute per enzyme molecule, the decarbamylation process is significantly slower. caymanchem.com This slower rate of reactivation allows for the accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Detailed kinetic studies on the decarbamylation of neostigmine-inhibited acetylcholinesterase are limited. However, research on analogous carbamates provides insight into this process. For instance, the decarbamylation rate is influenced by the structure of the carbamate moiety.

Comparative Mechanistic Pharmacology with Analogous Cholinesterase Inhibitors (e.g., Physostigmine (B191203), Pyridostigmine)

Neostigmine belongs to a class of carbamate cholinesterase inhibitors that also includes physostigmine and pyridostigmine (B86062). While they share a common mechanism of action, their pharmacological properties differ due to variations in their chemical structures.

Structural and Physicochemical Differences: A key distinction lies in their chemical structure. Neostigmine and pyridostigmine are quaternary ammonium compounds, possessing a permanent positive charge. This charge limits their lipid solubility and, consequently, their ability to cross the blood-brain barrier. In contrast, physostigmine is a tertiary amine, which can exist in both ionized and non-ionized forms, allowing it to readily penetrate the central nervous system. mhmedical.commhmedical.com

Inhibitory Potency: The inhibitory potency against acetylcholinesterase varies among these compounds. In vitro studies have provided IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For human acetylcholinesterase, the IC50 value for pyridostigmine has been reported as 0.35 µM. caymanchem.com While direct comparative studies under identical conditions are scarce, this value provides a benchmark for its inhibitory capacity.

Kinetics of Enzyme Inhibition and Reactivation: The onset and duration of action of these inhibitors are governed by the rates of carbamylation and decarbamylation of acetylcholinesterase. Physostigmine generally has a more rapid onset of action (within 3–8 minutes) and a shorter duration of effect (30–90 minutes). mhmedical.commhmedical.com Neostigmine has a slightly slower onset (7–11 minutes) and a longer duration of action (60–120 minutes). mhmedical.commhmedical.com Pyridostigmine has the longest duration of action, typically lasting 3-6 hours. droracle.ai

The rate of spontaneous reactivation (decarbamylation) of the carbamylated enzyme also differs. For pyridostigmine-inhibited human acetylcholinesterase, an apparent rate constant for reactivation in blood has been determined to be 0.20 h⁻¹. nih.gov This slow reactivation contributes to its prolonged therapeutic effect.

Interactive Data Table: Comparative Properties of Cholinesterase Inhibitors

| Feature | Neostigmine | Physostigmine | Pyridostigmine |

| Chemical Structure | Quaternary Ammonium Compound | Tertiary Amine | Quaternary Ammonium Compound |

| Blood-Brain Barrier Penetration | Poor | Readily | Poor |

| IC50 (Human AChE) | Data not uniformly available | Data not uniformly available | 0.35 µM caymanchem.com |

| Onset of Action | 7-11 minutes mhmedical.commhmedical.com | 3-8 minutes mhmedical.commhmedical.com | 30-60 minutes (oral) droracle.ai |

| Duration of Action | 60-120 minutes mhmedical.commhmedical.com | 30-90 minutes mhmedical.commhmedical.com | 3-6 hours droracle.ai |

| Enzyme Reactivation Rate (Human AChE) | Data not uniformly available | Data not uniformly available | Apparent k_reactivation = 0.20 h⁻¹ nih.gov |

Advanced Pharmacological Research Aspects Non Clinical Focus

Absorption and Distribution Dynamics in Experimental Models

The absorption and distribution of neostigmine (B1678181) methylsulfate (B1228091) have been characterized in various experimental settings, revealing key properties that govern its pharmacokinetic profile. As an ionized, water-soluble compound, its ability to traverse biological membranes is limited. nih.gov

Blood-Brain Barrier Permeation Studies in Preclinical Models

Neostigmine methylsulfate's structure as a quaternary ammonium (B1175870) compound inherently restricts its passage across the blood-brain barrier (BBB). nih.govfrontiersin.org This characteristic has been a long-standing principle in its pharmacological profile, leading to the general understanding that it does not produce significant central nervous system effects. drugbank.comnih.gov

However, recent preclinical research suggests that the integrity of the BBB can be compromised under certain conditions, such as systemic inflammation and stress, which are often present in a perioperative setting. nih.govfrontiersin.org These conditions may increase the permeability of the BBB, potentially allowing for a greater influx of neostigmine into the central nervous system than previously thought. nih.govfrontiersin.org While direct evidence from preclinical models quantifying this potential increase in permeation is still an emerging area of investigation, this concept challenges the traditional view of neostigmine's strictly peripheral action.

Tissue Distribution and Compartmental Modeling in Animal Studies

Following administration, neostigmine methylsulfate exhibits a specific pattern of distribution. In human serum, its protein binding to albumin is in the range of 15% to 25%. nih.govdrugbank.com The volume of distribution has been reported to be between 0.12 and 1.4 L/kg. nih.gov

Pharmacokinetic studies in various animal models have been fitted to multicompartmental models to describe its distribution and elimination phases. For instance, after intravenous administration in surgical patients, the plasma concentration-time data for neostigmine was best described by a two-compartment model. fda.gov Similarly, a three-compartment pharmacokinetic model was used to analyze the plasma concentration versus time data in infants, children, and adults. fda.gov

| Parameter | Value | Species/Model |

|---|---|---|

| Protein Binding (Human Serum Albumin) | 15-25% | Human |

| Volume of Distribution (Vd) | 0.12 - 1.4 L/kg | Human |

Metabolism and Excretion Pathways in In Vitro and In Vivo Research Systems

The biotransformation and elimination of neostigmine methylsulfate are critical determinants of its duration of action. These processes have been elucidated through a combination of in vitro and in vivo research.

Enzymatic Biotransformation by Esterases and Microsomal Systems

Neostigmine undergoes biotransformation through two primary pathways. It is subject to hydrolysis by cholinesterase, the same enzyme it inhibits. nih.govdrugbank.com Additionally, it is metabolized by hepatic microsomal enzymes. nih.govdrugbank.comfda.govfresenius-kabi.us In vitro studies using rat liver microsomes have demonstrated the rapid hydrolysis of neostigmine to its primary metabolite, 3-hydroxyphenyltrimethylammonium (B1220286) (HPTMA). fda.gov This process was significantly enhanced in the presence of NADPH2, indicating the involvement of the cytochrome P450 system. fda.gov The HPTMA metabolite can then undergo further conjugation, such as with glucuronide. fda.gov

As a substrate for acetylcholinesterase, neostigmine is sometimes referred to as a "competitive substrate" or an "acid-transferring inhibitor". ljmu.ac.uk It forms a carbamoylated enzyme intermediate that is hydrolyzed at a much slower rate than the acetylated enzyme formed with acetylcholine (B1216132), leading to the temporary inhibition of the enzyme. ljmu.ac.uk

Elimination Kinetics and Half-Life in Research Organisms

The elimination of neostigmine and its metabolites occurs primarily through renal excretion. nih.gov The elimination half-life of neostigmine has been shown to vary depending on the age and renal function of the research organism.

In studies involving human subjects, the elimination half-life has been reported to range from 24 to 113 minutes following intravenous injection. nih.govfresenius-kabi.us More specific studies have shown an elimination half-life of 39 ± 5 minutes in infants, 48 ± 16 minutes in children, and 67 ± 8 minutes in adults. fda.gov In patients with renal impairment, the elimination half-life is significantly prolonged. For instance, in anephric patients, the elimination half-life was reported to be 181 ± 54 minutes, compared to 79.8 ± 48.6 minutes in subjects with normal renal function. nih.govfresenius-kabi.us

| Population | Elimination Half-Life (minutes, Mean ± SD) |

|---|---|

| Infants (2-10 months) | 39 ± 5 |

| Children (1-6 years) | 48 ± 16 |

| Adults | 67 ± 8 |

| Normal Renal Function | 79.8 ± 48.6 |

| Anephric Patients | 181 ± 54 |

Pharmacodynamic Research Beyond Primary Target Engagement

While the primary pharmacodynamic effect of neostigmine is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at the neuromuscular junction, recent research has unveiled additional pharmacological activities. nih.gov A significant area of investigation is its role in modulating the immune-inflammatory response.

Research has shown that neostigmine can regulate the immune-inflammatory response through the cholinergic anti-inflammatory pathway (CAP). frontiersin.orgnih.govresearchgate.net This pathway is a physiological mechanism in which the vagus nerve, through the release of acetylcholine, can attenuate inflammatory responses. By increasing the synaptic levels of acetylcholine, neostigmine can amplify the activity of the CAP. researchgate.net This leads to a reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgresearchgate.net This anti-inflammatory effect is mediated through various intracellular signaling pathways, including PI3K/Akt, NF-kappaB, and JAK2/STAT3. researchgate.net These findings, primarily from animal models, suggest a broader therapeutic potential for neostigmine in conditions with an inflammatory component. researchgate.netnih.gov

Investigation of Off-Target Interactions in Cellular Assays

The investigation of neostigmine methyl sulfate (B86663) for off-target interactions in broad cellular assay panels is not extensively documented in publicly available scientific literature. Most research focuses on its well-established primary target, acetylcholinesterase, and the direct downstream consequences of its inhibition.

However, some studies have identified interactions with other molecular targets, although these are sometimes considered secondary on-target effects rather than true off-target interactions. One such interaction is with voltage-gated potassium channels. Research on mouse neuromuscular preparations has shown that neostigmine can depress the amplitude of K+ currents in motor nerve endings in a concentration-dependent manner. nih.gov This action is thought to contribute to its ability to increase the quantal content of the end-plate potential, thereby enhancing transmitter release, an effect independent of its cholinesterase inhibition. nih.gov This direct action on motor nerve endings by blocking delayed rectifier K+ channels occurs at clinically relevant concentrations. nih.gov

Modulatory Effects on Other Cholinergic Receptors (Nicotinic and Muscarinic) in Research Systems

Beyond its indirect stimulation of cholinergic receptors via acetylcholinesterase inhibition, neostigmine has been shown to have direct modulatory effects on both nicotinic and muscarinic receptors in various research systems.

Nicotinic Acetylcholine Receptors (nAChRs): Research using whole-cell patch clamp techniques on cultured neurons from neonatal rat superior cervical ganglia demonstrated that neostigmine can directly inhibit neuronal nAChRs. nih.gov It was found to competitively inhibit the currents induced by the nAChR agonist dimethylphenylpiperazinium (B86806) (DMPP) in a concentration-dependent manner. nih.gov The inhibition was observed to be voltage-independent, suggesting that neostigmine directly interacts with the acetylcholine binding sites on the receptors. nih.gov A similar competitive blockade was observed in studies on frog sympathetic ganglion cells, with an IC50 value of 7.0 x 10⁻⁴ M. nih.gov Furthermore, in porcine basilar arterial rings, neostigmine demonstrated a concentration-dependent inhibition of nicotine-induced relaxation, further supporting its direct interaction with nAChRs. researchgate.net

Muscarinic Acetylcholine Receptors (mAChRs): Studies in animal models have revealed that prolonged administration of neostigmine can lead to alterations in muscarinic receptor density. In a study involving male mice administered neostigmine in their drinking water for four days, a notable change in the binding of the muscarinic antagonist [3H]quinuclidinyl benzilate ([3H]QNB) was observed. nih.gov The research found a significant increase in muscarinic cholinergic receptor density in the forebrains of the neostigmine-treated animals. nih.gov Conversely, a reduced binding of [3H]QNB was noted in the small intestine, indicating a tissue-specific regulation of muscarinic receptor expression following sustained cholinergic stimulation. nih.gov These alterations in receptor density were prevented by the co-administration of the peripheral muscarinic antagonist methylatropine. nih.gov

Cholinergic Anti-Inflammatory Pathway Modulation in Animal Models

A significant area of advanced pharmacological research on neostigmine involves its role in modulating the cholinergic anti-inflammatory pathway (CAP). This pathway is a neuro-immune mechanism where the vagus nerve, through the release of acetylcholine, can inhibit the production of pro-inflammatory cytokines. frontiersin.org

Neostigmine, by increasing the availability of acetylcholine, has been shown to amplify the activity of the CAP. frontiersin.org This effect is largely mediated by the interaction of acetylcholine with α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells like macrophages. frontiersin.org Activation of this pathway leads to a reduction in the synthesis and release of several key pro-inflammatory cytokines.

Research in various animal models has provided evidence for this anti-inflammatory effect. In a study on ewes challenged with lipopolysaccharide (LPS), administration of neostigmine suppressed the synthesis of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the preoptic area of the hypothalamus. nih.gov Similarly, in a rat model of surgical stress combined with LPS treatment, neostigmine significantly decreased the gene and protein expression of IL-1β and TNF-α in the spleen, cortex, and hippocampus. Another study in rats with adjuvant-induced arthritis demonstrated that neostigmine treatment led to a reduction in serum levels of TNF-α and NF-κB. nih.gov

The mechanism of this anti-inflammatory action involves the inhibition of downstream signaling pathways such as the NF-kappaB and JAK2/STAT3 pathways, which are crucial for the transcription of pro-inflammatory cytokine genes. frontiersin.org By potentiating the cholinergic anti-inflammatory pathway, neostigmine demonstrates a potential therapeutic role in conditions characterized by excessive inflammation, independent of its primary use in neuromuscular disorders.

Synthetic Chemistry and Structure Activity Relationship Sar Research

Advanced Synthetic Methodologies for Neostigmine (B1678181) Methyl Sulfate (B86663)

Neostigmine methyl sulfate is a synthetic quaternary ammonium (B1175870) compound recognized for its role as a reversible cholinesterase inhibitor. firsthope.co.in The synthesis of this compound has evolved from foundational batch processes to more advanced, optimized methodologies aimed at improving efficiency and yield.

The seminal synthesis of neostigmine was first reported by Aeschlimann and Reinert in 1931. wikipedia.org The traditional and most common synthetic pathway involves a two-step process starting from 3-dimethylaminophenol (B24353). wikipedia.org

Step 1: Carbamoylation. The first step is the reaction of 3-dimethylaminophenol with N-dimethylcarbamoyl chloride. This reaction forms the critical dimethylcarbamate (B8479999) ester intermediate. wikipedia.org

Step 2: Quaternization. The intermediate is then alkylated using dimethyl sulfate. This step introduces a methyl group to the tertiary amine on the aromatic ring, forming the quaternary ammonium salt, neostigmine methyl sulfate. wikipedia.org

An alternative route begins with the preparation of potassium N,N-dimethyl-m-aminophenolate, which is subsequently reacted with dimethylcarbamoyl chloride. The resulting neostigmine base is then quaternized with methyl bromide or a similar alkylating agent to yield the final salt. youtube.com

Modern advancements have focused on optimizing these routes. Continuous-flow synthesis has been developed as a more efficient alternative to traditional batch processing. One such method, also starting from 3-dimethylaminophenol, demonstrates a significantly higher throughput, capable of producing approximately 46.8 grams per day. This approach highlights the benefits of process optimization in pharmaceutical manufacturing.

| Methodology | Key Starting Materials | Core Reactions | Advantages |

|---|---|---|---|

| Classical Batch Synthesis (Aeschlimann & Reinert) | 3-dimethylaminophenol, N-dimethylcarbamoyl chloride, Dimethyl sulfate | 1. Carbamoylation 2. N-alkylation (Quaternization) | Well-established, foundational method. |

| Continuous-Flow Synthesis | 3-dimethylaminophenol | Continuous carbamoylation and quaternization | High throughput, improved efficiency and safety. |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many pharmaceutical compounds. However, in the case of neostigmine, stereochemical considerations are not a factor in its synthesis or its mechanism of action.

Neostigmine is an achiral molecule. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. The quaternary ammonium nitrogen atom is bonded to three identical methyl groups and one phenyl ring, lacking the four different substituents required to function as a stereocenter. Consequently, neostigmine does not exist as enantiomers or diastereomers, and its synthesis does not require stereoselective techniques. Its biological activity is inherent to its single, achiral structure.

Rational Design and Synthesis of Neostigmine Analogs and Derivatives

The rational design of neostigmine analogs aims to refine its pharmacological profile, including its selectivity, duration of action, and application as a research tool.

A key structural feature of neostigmine is its quaternary ammonium group. This permanent positive charge makes the molecule highly polar and prevents it from crossing the blood-brain barrier. wikipedia.orgfrontiersin.org This is a deliberate design element that confines its activity primarily to the peripheral nervous system, avoiding central nervous system side effects. firsthope.co.in

Strategies to modify pharmacological properties often focus on the carbamate (B1207046) and quaternary ammonium moieties:

Duration of Action: The carbamate ester group is essential for neostigmine's inhibitory activity, as it forms a reversible covalent bond with the acetylcholinesterase (AChE) enzyme. firsthope.co.in The rate of decarbamoylation of the enzyme determines the duration of inhibition. Altering the N-substituents on the carbamate can significantly affect this rate and, therefore, the duration of action.

Selectivity: While neostigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), designing analogs with greater selectivity for one enzyme over the other is a goal of medicinal chemistry. Modifications to the aromatic ring or the carbamate N-substituents could potentially influence enzyme selectivity. blogspot.com

Chemical probes are specialized molecules designed to study biological systems, such as proteins or cellular pathways. mskcc.org The synthesis of neostigmine analogs has provided such tools for research.

A notable example is the synthesis of the diethyl analog of neostigmine, 3-(((diethylamino)carbonyl)oxy)-N,N,N-trimethylbenzenaminium. This compound was specifically developed for use as an internal standard in the gas-liquid chromatography (GLC) assay of neostigmine. nih.gov Preliminary pharmacological studies revealed that this diethyl analog also possesses acetylcholinesterase-inhibiting properties, demonstrating how structural modifications can create useful research tools that also provide insights into structure-activity relationships. nih.gov

Structure-Activity Relationship (SAR) Studies for Cholinesterase Inhibition

The structure-activity relationship (SAR) of neostigmine explains how its chemical structure correlates with its biological function as a cholinesterase inhibitor. blogspot.com SAR studies have identified several key pharmacophoric elements crucial for its activity. firsthope.co.inblogspot.com

Quaternary Ammonium Group: This positively charged group is essential for binding. It mimics the quaternary ammonium of acetylcholine (B1216132) and anchors the molecule to the anionic site of the acetylcholinesterase enzyme through electrostatic interactions. firsthope.co.infrontiersin.org Its presence also limits CNS penetration. firsthope.co.in

Carbamate Ester Group: This group is the functional core for enzyme inhibition. It acts as a "pseudo-substrate" for the enzyme. The serine hydroxyl group in the active site of AChE attacks the carbamoyl (B1232498) carbon, leading to the formation of a transient, carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme formed with acetylcholine. This temporary inactivation of the enzyme is the basis of neostigmine's reversible inhibitory effect. firsthope.co.infrontiersin.orgblogspot.com

Phenolic Ring: The aromatic ring serves as a scaffold, correctly positioning the carbamate and quaternary ammonium groups for optimal interaction with the enzyme's active site. It also contributes to binding affinity through interactions at peripheral sites of the enzyme. firsthope.co.in

N-Dimethyl Substitution: The two methyl groups on the carbamate nitrogen are important for potency. Replacing these with larger alkyl groups can alter the compound's inhibitory profile and selectivity.

| Structural Feature | Function in Cholinesterase Inhibition | Reference |

|---|---|---|

| Quaternary Ammonium Group (-N+(CH3)3) | Binds to the anionic site of AChE; mimics acetylcholine; prevents CNS penetration. | firsthope.co.infrontiersin.org |

| Carbamate Ester Group (-OC(O)N(CH3)2) | Forms a reversible covalent bond with the serine residue in the AChE active site, causing temporary enzyme inhibition. | firsthope.co.inblogspot.com |

| Aromatic (Phenolic) Ring | Provides the structural scaffold and enhances binding to the enzyme. | firsthope.co.in |

| Distance between Quaternary N and Carbamate | The three-carbon distance provided by the meta-substituted ring is optimal for spanning the anionic and esteratic sites of AChE. | blogspot.com |

Influence of Carbamate and Quaternary Ammonium Substituents on Inhibitory Potency

The inhibitory potency of neostigmine is critically dependent on its carbamate and quaternary ammonium groups. blogspot.com The carbamate ester group is essential for the mechanism of inhibition, forming a reversible covalent bond with the serine residue in the active site of acetylcholinesterase, which leads to the temporary inactivation of the enzyme. firsthope.co.in The quaternary ammonium group, which mimics the structure of acetylcholine's choline (B1196258) portion, is crucial for anchoring the molecule to the enzyme's active site through ionic interactions. blogspot.comfirsthope.co.in

Modifications to these groups have a profound impact on the compound's inhibitory activity. The size and electronic properties of the substituents on both the carbamate and the quaternary ammonium group can alter the potency and selectivity of the inhibitor. blogspot.com For instance, the synthesis of N-monophenylcarbamate analogues of neostigmine methyl sulfate resulted in compounds with only marginal anticholinesterase activity, demonstrating that the N,N-dimethyl substitution on the carbamate is a key feature for potent inhibition. nih.govnih.gov Similarly, research into a diethyl analog of neostigmine, where the dimethylamino group of the carbamate was replaced with a diethylamino group, showed that this new compound retained acetylcholinesterase-inhibiting properties. nih.gov

The quaternary ammonium group's permanent positive charge ensures a strong electrostatic interaction with the anionic site of the acetylcholinesterase enzyme. frontiersin.org This feature also renders the molecule lipid-insoluble, preventing it from crossing the blood-brain barrier and confining its action primarily to the periphery. firsthope.co.inbrainkart.com

| Compound Modification | Substituent Change | Impact on Inhibitory Potency | Source |

|---|---|---|---|

| N-monophenylcarbamate analogue of neostigmine | Dimethylcarbamoyl group replaced with N-monophenylcarbamate | Marginal inhibitory activity | nih.govnih.gov |

| Diethyl analogue of neostigmine | Dimethylamino group of carbamate replaced with diethylamino | Retained acetylcholinesterase-inhibiting properties | nih.gov |

Role of Aromatic Ring Modifications in Enzyme Binding Affinity

The aromatic ring of neostigmine plays a significant role in its binding affinity to acetylcholinesterase. firsthope.co.in Modifications to this carbocyclic ring can substantially influence the molecule's activity by altering its electronic and steric properties, which affects its interaction with the enzyme. blogspot.com The phenolic ring is understood to enhance binding through interactions with peripheral sites on the acetylcholinesterase enzyme. firsthope.co.in

Structure-activity relationship studies on related carbamate anticholinesterases have shown that the presence of a polar group on the aromatic moiety is essential for activity. Furthermore, replacing the core aromatic nucleus with other aryl groups has been shown to decrease the inhibitory activity against AChE, indicating that the specific structure of the substituted phenyl ring in neostigmine is optimized for enzyme binding. Aromatic rings are frequently utilized in drug design to optimize both the affinity and specificity of molecules for their biological targets. nih.gov They can serve as scaffolds and participate in crucial binding interactions within the target protein. nih.gov

| Modification Area | Type of Modification | Impact on Enzyme Binding/Activity | Source |

|---|---|---|---|

| Aromatic Ring | Replacement of the xanthone (B1684191) nucleus with other aryl groups in related carbamates | Decreased AChE inhibitory activity | |

| Aromatic Ring | General modifications to the carbocyclic ring | Can significantly influence activity by altering electronic and steric properties | blogspot.com |

Computational Chemistry Approaches to SAR (e.g., QSAR, 3D-QSAR)

Computational chemistry methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have become valuable tools for understanding and predicting the inhibitory potency of neostigmine analogs and other acetylcholinesterase inhibitors. These approaches develop mathematical models that correlate the chemical structure of compounds with their biological activity.

For example, 2D- and 3D-QSAR models have been constructed to classify molecules based on their potential to inhibit AChE, achieving high predictive accuracy. mdpi.com One such study successfully built a model with a predicted accuracy of 89.63% and used molecular docking to identify that interaction with the residue Ser124 was critical for higher affinity. mdpi.com

In a study on rivastigmine-hybrids, which shares the carbamate inhibitor class with neostigmine, a 3D-QSAR model was developed using Comparative Molecular Similarity Index Analysis (CoMSIA). physchemres.org This model demonstrated strong correlative and predictive capabilities (with an r² of 0.904 and a q² of 0.699), indicating that steric, electrostatic, hydrophobic, and H-bond acceptor fields significantly influence the biological activity. physchemres.org Such models are instrumental in the rational design of new ligands with potentially high inhibitory activities. physchemres.org These computational techniques allow for the virtual screening and optimization of novel inhibitor structures before undertaking their chemical synthesis, thereby streamlining the drug discovery process. researchgate.net

| Computational Method | Application Example | Key Findings / Model Statistics | Source |

|---|---|---|---|

| 2D-QSAR and 3D-QSAR | Classification of potential AChE inhibitors | Achieved a predicted accuracy of 89.63% | mdpi.com |

| 3D-QSAR (CoMSIA) | Analysis of 2-acetylphenol-rivastigmine hybrids | r² = 0.904, q² = 0.699; Steric, electrostatic, hydrophobic, and H-bond acceptor fields are significant | physchemres.org |

| QSAR (Artificial Neural Network) | Predicting anticholinesterase properties of azomethine derivatives | R² = 0.9073, Q² = 0.7688 | silae.it |

Research Methodologies and Advanced Analytical Techniques

Chromatographic and Spectroscopic Methods for Research Sample Analysis

Chromatographic and spectroscopic techniques provide the foundation for the separation, quantification, and structural elucidation of neostigmine (B1678181) methyl sulfate (B86663) and its related substances in various research samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of neostigmine methyl sulfate in both active pharmaceutical ingredients (API) and biological samples. nih.govnih.gov Furthermore, it is extensively used for impurity profiling to ensure the purity and quality of the compound. researchgate.netnih.gov

A variety of HPLC methods have been developed, often employing reverse-phase columns. sielc.com For instance, a stability-indicating reverse-phase HPLC method has been validated for the quantitative determination of related impurities and degradation products in neostigmine methyl sulfate API and injection formulations. nih.govnih.gov Such methods are crucial for complying with regulatory standards. nih.gov The analysis is typically performed using C18 or other suitable columns with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. nih.govresearchgate.net Detection is commonly carried out using UV spectrophotometry at wavelengths around 210 nm or 220 nm. sielc.com

Validation of these HPLC methods involves assessing parameters such as specificity, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and robustness. nih.gov For impurity profiling, the linearity of the method is established over a specific concentration range for both neostigmine methyl sulfate and its known impurities, such as 3-hydroxyphenyltrimethyl ammonium (B1175870) methylsulfate (B1228091) (3-HPA) and 3-dimethylaminophenol (B24353) (DAP). researchgate.net

Below is a table summarizing typical parameters for an HPLC method used in the analysis of neostigmine methyl sulfate and its impurities.

| Parameter | Value | Reference |

| Column | Kromasil C18 | nih.gov |

| Mobile Phase | Phosphate buffer/acetonitrile (gradient mode) | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Detection Wavelength | 215 nm | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

| Linearity Range (Neostigmine) | 5-120 µg/mL | researchgate.net |

| Linearity Range (Impurity 3-HPA) | 10-30 µg/mL | researchgate.net |

| Linearity Range (Impurity DAP) | 5-30 µg/mL | researchgate.net |

| LOD (Neostigmine) | 0.0978 µg/mL | nih.gov |

| LOQ (Neostigmine) | 0.2965 µg/mL | nih.gov |

This data is compiled from multiple sources and represents typical values.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and quantification of neostigmine methyl sulfate and its metabolites in preclinical samples, such as plasma. nih.gov These techniques offer high sensitivity and selectivity, which are essential for analyzing complex biological matrices. researchgate.net

A sensitive and rapid LC-MS/MS method has been developed for the determination of neostigmine in beagle dog plasma. nih.gov This method typically involves a protein precipitation step for sample preparation, followed by injection into the LC-MS/MS system. nih.gov The separation is achieved on a suitable column, and detection is performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode. nih.gov The MRM mode allows for highly specific quantification by monitoring precursor-to-product ion transitions for both neostigmine and an internal standard. nih.gov

The primary metabolite of neostigmine is 3-hydroxyphenyltrimethylammonium (B1220286), which is formed by the hydrolysis of the carbamate (B1207046) ester bond. nih.govnih.gov LC-MS/MS can be employed to track the formation of this metabolite and other potential metabolic products in preclinical pharmacokinetic studies. nih.govnih.gov The high resolution and mass accuracy of modern mass spectrometers aid in the structural elucidation of unknown metabolites. mdpi.commdpi.com

The following table outlines typical parameters for an LC-MS/MS method for neostigmine quantification.

| Parameter | Value | Reference |

| Sample Preparation | Protein Precipitation | nih.gov |

| Column | Hanbon Hedera CN (100 × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol-water (60:40, v/v) with 0.01% formic acid | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) | 223.0 | nih.gov |

| Product Ion (m/z) | 72.0 | nih.gov |

| Lower Limit of Quantitation | 0.1 ng/mL | nih.gov |

This data is based on a published method for the analysis of neostigmine in beagle dog plasma.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural characterization of synthesized neostigmine methyl sulfate. chemicalbook.com 1H NMR and 13C NMR spectroscopy provide detailed information about the molecular structure, allowing for the unambiguous confirmation of the compound's identity.

The 1H NMR spectrum of neostigmine methyl sulfate exhibits characteristic signals corresponding to the protons in different chemical environments within the molecule. chemicalbook.com These include signals for the aromatic protons on the phenyl ring, the N-methyl protons of the trimethylammonium group, and the N-methyl protons of the dimethylcarbamoyl group. The integration and splitting patterns of these signals provide valuable information about the number of protons and their neighboring environments, respectively. Similarly, the 13C NMR spectrum shows distinct signals for each carbon atom in the molecule, further confirming its structure.

Spectral data from techniques like infrared (IR) spectroscopy can also be used in conjunction with NMR to confirm the presence of specific functional groups. nihs.go.jp

In Vitro Enzymatic Assays for Cholinesterase Activity

To evaluate the inhibitory potency of neostigmine methyl sulfate and its analogs on its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), various in vitro enzymatic assays are employed.

A widely used spectrophotometric method for studying cholinesterase activity is the Ellman's assay. researchgate.net This assay is based on the reaction of thiocholine (B1204863), a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (a substrate analog of acetylcholine), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.gov This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. researchgate.net

By measuring the rate of color formation in the presence and absence of neostigmine methyl sulfate, its inhibitory effect on cholinesterase activity can be determined. researchgate.net This method is well-suited for kinetic studies to determine parameters such as the inhibition constant (Ki), which quantifies the potency of the inhibitor.

The principle of the Ellman's method is summarized below:

Enzymatic Reaction: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine and acetate (B1210297).

Colorimetric Reaction: The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate.

Detection: The concentration of 5-thio-2-nitrobenzoate is measured spectrophotometrically at 412 nm.

For the screening of a large number of neostigmine analogs, high-throughput screening (HTS) methods are often employed. Radiometric and fluorometric assays are particularly suitable for HTS due to their high sensitivity and adaptability to microplate formats.

Radiometric assays typically involve the use of a radiolabeled substrate, such as [3H]-acetylcholine. The enzymatic activity is determined by measuring the amount of radiolabeled product formed after separation from the unreacted substrate.

Fluorometric assays offer a non-radioactive alternative for HTS. abcam.com These assays utilize substrates that are hydrolyzed by cholinesterase to produce a fluorescent product. nih.gov For example, some kits use a red indicator to quantify the choline (B1196258) produced from the hydrolysis of acetylcholine (B1216132) through enzyme-coupled reactions. abcam.com The fluorescence intensity is directly proportional to the enzyme activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition. abcam.com These assays can detect very low levels of enzyme activity and are easily automated for the rapid screening of compound libraries. abcam.com

| Assay Type | Principle | Application |

| Spectrophotometric (Ellman's Method) | Measures the reaction of thiocholine with DTNB, producing a colored product. researchgate.netnih.gov | Kinetic studies, determination of inhibition constants (Ki). |

| Radiometric | Uses a radiolabeled substrate and measures the formation of a radiolabeled product. | High-throughput screening of compound libraries. |

| Fluorometric | Employs a substrate that is converted to a fluorescent product by the enzyme. nih.govabcam.com | High-throughput screening, sensitive detection of enzyme activity. |

Cellular and Tissue Culture Models in Pharmacological Research

In vitro models are fundamental in pharmacological research, providing controlled environments to investigate the cellular and molecular mechanisms of drug action. For the study of neostigmine methyl sulfate, various cellular and tissue culture systems have been employed to elucidate its effects on neuronal and muscular tissues.

Neuronal Cell Lines for Synaptic Transmission Studies

Neuronal cell lines, such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 lines, are well-established models for investigating neuronal function and neurotoxicity. researchgate.netnih.gov These cell lines can be differentiated to exhibit mature neuronal phenotypes, including the formation of synapses, making them suitable for studying synaptic transmission. researchgate.netnih.gov While direct studies detailing the effects of neostigmine methyl sulfate on synaptic transmission in these specific cell lines are not extensively documented in the reviewed literature, their known expression of cholinergic components makes them relevant models.

The SH-SY5Y cell line, in particular, is a widely used in vitro model in neuroscience for studying neurodevelopmental disorders and the effects of various neurotoxic compounds. mdpi.com Both PC12 and SH-SY5Y cells have been shown to proliferate and differentiate in culture media like DMEM, which supports their growth and utilization of essential amino acids. nih.gov Given that neostigmine's primary mechanism of action is the inhibition of acetylcholinesterase, these cell lines present a valuable platform for future research into its specific effects on neurotransmitter levels and synaptic function in a controlled cellular environment. drugbank.com

Isolated Organ Bath Studies for Smooth Muscle Contractility

Isolated organ bath studies are a cornerstone of classical pharmacology, allowing for the examination of drug effects on intact tissues in an ex vivo setting. This technique is particularly useful for studying the contractility of smooth muscle from various organs. In the context of neostigmine methyl sulfate, isolated organ bath preparations of gastrointestinal tissues, such as the ileum, have been used to characterize its pro-motility effects.

By mounting a segment of tissue in a temperature-controlled bath containing a physiological salt solution, the contractile responses to neostigmine can be measured isometrically. Research has shown that neostigmine increases intestinal motility by enhancing neurotransmission in the myenteric plexus and at the neuromuscular junction. researchgate.net Studies on rat urinary bladder strips have demonstrated that neostigmine enhances the contractile response to acetylcholine, indicating its potentiation of cholinergic signaling. researchgate.net

The following table summarizes representative findings from isolated organ bath studies investigating the effects of neostigmine on smooth muscle contractility.

| Tissue Preparation | Animal Model | Observed Effect of Neostigmine |

|---|---|---|

| Ileum | Rat | Increased contractile reactivity in response to cholinergic stimulation. researchgate.net |

| Urinary Bladder Strips | Rat | Enhanced acetylcholine-induced contractions. researchgate.net |

| Gastrointestinal Tissue | General | Increased phasic pressure activity in both the antrum and intestine. researchgate.net |

Co-culture Models for Neuromuscular Junction Research

The neuromuscular junction (NMJ) is a specialized synapse between a motor neuron and a muscle fiber, and it is the primary site of action for neostigmine in the context of neuromuscular function. nih.gov In vitro co-culture models of the NMJ, which typically involve growing motor neurons and muscle cells together, have become invaluable tools for studying synaptogenesis, synaptic maintenance, and the effects of pharmacological agents. nih.govcolumbia.edu

These models can range from simple two-dimensional cultures to more complex three-dimensional systems that better mimic the in vivo environment. nih.govfrontiersin.orgresearchgate.net Functional NMJs can be formed in these co-cultures, as evidenced by the clustering of acetylcholine receptors (AChRs) on the muscle cells in proximity to motor neuron terminals. columbia.edufrontiersin.org

The functionality of these bioengineered NMJs can be assessed by stimulating the motor neurons and observing muscle contractions, which can be modulated by various drugs. For instance, studies have utilized neostigmine as a tool to demonstrate the physiological relevance of these models. By inhibiting acetylcholinesterase, neostigmine enhances neuromuscular activity, and this effect can be quantified in the co-culture system. researchgate.net One study reported a half-maximal effective concentration (EC50) for neostigmine of 0.0461 μM in enhancing neuromuscular activity in their model. researchgate.net

Preclinical Animal Models for Mechanistic Investigations

Preclinical animal models are indispensable for understanding the integrated physiological and pharmacological effects of compounds like neostigmine methyl sulfate in a whole-organism context. These models allow for the investigation of complex interactions between different organ systems that cannot be fully replicated in vitro.

Rodent Models for Gastrointestinal Motility Studies

Rodent models, particularly rats and mice, are frequently used to study the effects of neostigmine on gastrointestinal motility. nih.gov These studies are crucial for understanding the mechanisms by which neostigmine alleviates conditions such as postoperative ileus and acute colonic pseudo-obstruction. researchgate.net

In these models, various parameters of gastrointestinal function can be measured, including gastric emptying, small intestinal transit, and colonic motor activity. Studies have shown that neostigmine increases the availability of acetylcholine in the gastrointestinal tract, thereby enhancing motor activity. nih.gov For example, in W/Wv mice, which have a deficiency in certain interstitial cells of Cajal, neostigmine was still able to increase gastric contractility, suggesting a direct effect on the neuromuscular junction or myenteric plexus. nih.gov

The table below presents a summary of findings from rodent studies on the effects of neostigmine on gastrointestinal motility.

| Animal Model | Parameter Measured | Key Findings with Neostigmine Methylsulfate |

|---|---|---|

| Rat | Antral Contractions | Increased amplitude and frequency of pressure waves. researchgate.net |

| Mouse (W/Wv) | Gastric Contractility | Increased gastric contractility, suggesting a direct effect independent of certain interstitial cells of Cajal. nih.gov |

| Rat | Intestinal Phasic Pressure | Significantly increased intestinal pressure activity. nih.gov |

Models of Neuromuscular Transmission in Larger Animals

Larger animal models, such as dogs, are valuable for studying the effects of neostigmine on neuromuscular transmission, particularly in the context of reversing neuromuscular blockade induced by anesthetic agents. openanesthesia.orgnih.gov These models have a physiological and pharmacological profile that can be more predictive of human responses.

In canine models, the efficacy of neostigmine in antagonizing the effects of neuromuscular blocking agents is often assessed by monitoring the recovery of muscle strength and the train-of-four (TOF) ratio, a measure of neuromuscular function. openanesthesia.org Retrospective studies in dogs with suspected myasthenia gravis have also evaluated the clinical utility of a neostigmine challenge to aid in diagnosis. nih.goved.ac.uk These studies have shown that a positive response to neostigmine, characterized by improved muscle strength and ambulation, can be indicative of the disease. nih.goved.ac.uk

The following table summarizes key findings from studies of neostigmine on neuromuscular transmission in canine models.

| Study Context | Parameter Measured | Key Findings with Neostigmine Methylsulfate |

|---|---|---|

| Diagnosis of Myasthenia Gravis | Muscle Strength and Ambulation | A strong positive response was observed in a majority of dogs diagnosed with myasthenia gravis. nih.goved.ac.uk |

| Antagonism of Neuromuscular Blockade | Autonomic and Cardiovascular Changes | Dose-dependent effects on heart rate and other autonomic signs were observed, often mitigated by co-administration of an antimuscarinic agent. nih.gov |

| Ganglionic Transmission | Blood Pressure and Reflexes | Neostigmine can partially restore autonomic ganglionic transmission after blockade. nih.gov |

Ex Vivo Tissue Analysis from Animal Studies

Ex vivo analysis of tissues from animal models provides a crucial platform for elucidating the direct pharmacological effects of neostigmine methylsulfate at the cellular and tissue level, independent of systemic physiological variables. These studies typically involve isolating specific tissues, such as nerve-muscle preparations, to investigate neuromuscular function and enzyme activity.

One area of focus has been the neuromuscular junction (NMJ). In studies using isolated mouse diaphragm and triangularis sterni nerve-muscle preparations, neostigmine was found to increase the quantal content of the end-plate potential in a concentration-dependent manner. nih.gov This effect is attributed to a direct action on motor nerve endings, specifically the blockade of delayed rectifier K+ channels, which enhances transmitter release. nih.gov This mechanism is distinct from its primary role as a cholinesterase inhibitor. nih.gov

Further investigations into the NMJ have been conducted in the context of sepsis. In rats subjected to cecal ligation and puncture (CLP)-induced sepsis, ex vivo analysis of the diaphragm muscle revealed that sepsis enhances the antagonistic effects of neostigmine on rocuronium-induced muscle relaxation. nih.govresearchgate.net This was correlated with a significant decrease in acetylcholinesterase (AChE) activity and mRNA expression levels in the NMJ of septic rats compared to sham-operated controls. nih.govresearchgate.net

The inhibitory effect of neostigmine on AChE activity has been quantified in various tissues. Studies in rats demonstrated that neostigmine methylsulfate inhibits AChE activity in isolated muscle and liver tissues, with the greatest inhibition observed six hours after administration. utlib.ee Beyond skeletal muscle, the effects of neostigmine have been characterized in gastrointestinal smooth muscle. In tissue strips from the jejunum and pelvic flexure of horses, neostigmine induced a dose-dependent increase in the amplitude of contractile activity. avma.org This pro-contractile effect was inhibited by the presence of muscarinic receptor antagonists, confirming the mechanism of action within this tissue type. avma.org

| Animal Model | Tissue Analyzed | Key Parameters Measured | Key Findings | Reference |

|---|---|---|---|---|

| Mouse | Diaphragm and Triangularis Sterni (Nerve-Muscle Preparation) | End-plate potentials, quantal content, perineural K+ currents | Increased quantal content of end-plate potential; depressed amplitude of K+ currents. | nih.gov |

| Rat (CLP Sepsis Model) | Diaphragm (Neuromuscular Junction) | Twitch tension, AChE activity, AChE mRNA expression | Sepsis strengthened neostigmine's antagonism of rocuronium; AChE activity and mRNA levels were lower in septic animals. | nih.govresearchgate.net |

| Rat | Muscle and Liver | Acetylcholinesterase (AChE) activity | Demonstrated a time-dependent inhibitory effect on AChE activity in isolated tissues. | utlib.ee |

| Horse | Jejunum and Pelvic Flexure (Smooth Muscle Strips) | Contractile amplitude | Induced a dose-dependent increase in contractile activity, which was blocked by muscarinic antagonists. | avma.org |

Experimental Sepsis Models for Cholinergic Anti-inflammatory Research

The role of neostigmine in modulating the inflammatory response has been extensively investigated using animal models of sepsis. These models are critical for studying the cholinergic anti-inflammatory pathway, a neuro-immune circuit that regulates systemic inflammation. nih.govresearchgate.net The two most common models employed are endotoxemia, induced by the administration of lipopolysaccharide (LPS), and polymicrobial sepsis, induced by cecal ligation and puncture (CLP). nih.gov

Studies using the CLP model in rats have provided insights into neostigmine's effects on immune cell function. nih.gov Sepsis induced by CLP leads to a significant increase in reactive oxygen species (ROS) production and upregulation of the adhesion molecule CD11b on polymorphonuclear neutrophils (PMNs). nih.gov Treatment with neostigmine was found to significantly reduce both ROS production and CD11b expression on PMNs 20 hours after the induction of sepsis. nih.govnih.gov Despite these protective effects on neutrophil function, neostigmine did not significantly improve survival times in this particular model, unlike other cholinesterase inhibitors such as physostigmine (B191203). nih.govnih.gov

The activation of the cholinergic anti-inflammatory pathway is a key mechanism cited for these immunomodulatory effects. nih.gov Animal experiments indicate that by inhibiting AChE, neostigmine increases cholinergic activity, which in turn can regulate the activation of immune cells and reduce the expression of pro-inflammatory cytokines. nih.gov For instance, the combined administration of neostigmine and anisodamine (B1666042) was shown to control inflammation and increase survival rates in rats with induced endotoxic shock through the activation of this pathway. nih.gov These preclinical studies highlight the potential of targeting the cholinergic system to mitigate the severe inflammatory response characteristic of sepsis. nih.govnih.gov

| Sepsis Model | Animal Species | Key Parameters Measured | Observed Effects of Neostigmine Methylsulfate | Reference |

|---|---|---|---|---|

| Endotoxemia (LPS-induced) | Mouse | Histopathological organ injury (lung, liver), mortality | Reduced some markers of inflammation (e.g., interstitial lung inflammation) but failed to attenuate overall organ injury and increased mortality at higher concentrations. | nih.gov |

| Cecal Ligation and Puncture (CLP) | Rat | PMN ROS production, PMN CD11b expression, survival | Significantly reduced ROS production and CD11b upregulation by PMNs; did not significantly improve survival times. | nih.govnih.gov |

| Endotoxic Shock | Rat | Inflammation markers, survival rates | In combination with anisodamine, significantly controlled inflammation and increased survival. | nih.gov |

Applications in Neurobiological and Pharmacological Research Models

Probing Cholinergic System Dynamics in Research Models

Neostigmine (B1678181) methyl sulfate (B86663) is instrumental in studies aimed at elucidating the function of the cholinergic system. By preventing the degradation of acetylcholine (B1216132) (ACh), it amplifies and prolongs the neurotransmitter's effects at both nicotinic and muscarinic receptors, enabling detailed examination of cholinergic pathways. drugbank.comfda.gov

Neostigmine is utilized in research to explore the mechanisms of synaptic transmission and plasticity. frontiersin.org Animal experiments have demonstrated that by inhibiting acetylcholinesterase (AChE), neostigmine increases the activity of the cholinergic system and enhances neurotransmission, which is crucial for maintaining synaptic plasticity. frontiersin.org

Research on rat extensor digitorum longus muscles revealed that neostigmine treatment induces significant pre- and postsynaptic alterations. nih.gov Studies involving chronic administration of neostigmine methylsulfate (B1228091) to rats have shown changes in electrophysiological properties at the neuromuscular junction. nih.gov For instance, in vitro analysis of diaphragm muscles from treated rats showed a decrease in the amplitude of miniature end-plate potentials (MEPPs). nih.gov Further investigations documented that prolonged treatment led to a decrease in MEPP frequency, end-plate potential (EPP) amplitude, and the quantal content of nerve-evoked EPPs, indicating complex regulatory effects on neurotransmitter release and postsynaptic sensitivity. nih.gov

Table 1: Effects of Neostigmine Treatment on Neuromuscular Transmission in Rat Models

| Parameter | Observation | Reference |

| Miniature End-Plate Potential (MEPP) Amplitude | Decreased | nih.govnih.gov |

| Miniature End-Plate Potential (MEPP) Frequency | Decreased | nih.gov |

| End-Plate Potential (EPP) Amplitude | Decreased | nih.gov |

| Quantal Content of Nerve-Evoked EPPs | Decreased | nih.gov |

| Synaptic Plasticity | Maintained | frontiersin.org |

These findings highlight neostigmine's role as a tool for inducing and studying adaptive changes in synaptic structure and function in response to sustained cholinergic stimulation.

Neostigmine's effects extend to the autonomic nervous system, where it enhances parasympathetic activity by increasing acetylcholine levels. patsnap.com This action is a key area of investigation in animal models. Studies in dogs have shown that neostigmine administration can lead to significant cardiovascular and autonomic changes, such as bradycardia (slowed heart rate) and bradyarrhythmias. patsnap.comnih.gov It can also produce other parasympathetic effects, including increased salivation and signs of bronchosecretion. nih.gov These cholinomimetic effects on autonomic ganglion cells and effector organs make neostigmine a valuable compound for studying the physiological roles of the parasympathetic nervous system and the consequences of its overstimulation. patsnap.comrxlist.com

Pharmacological Tool for Studying Neuromuscular Transmission

Neostigmine is a cornerstone pharmacological tool for the in vitro and in vivo study of the neuromuscular junction (NMJ). frontiersin.orgnih.gov Its primary mechanism of reversibly inhibiting acetylcholinesterase allows for precise manipulation of acetylcholine levels, facilitating research into muscle function and physiology. globalrx.comfarbefirma.org

The fundamental action of neostigmine in research models is its inhibition of acetylcholinesterase at the synaptic cleft. patsnap.compatsnap.com This inhibition prevents the hydrolysis of acetylcholine into acetate (B1210297) and choline (B1196258), leading to an accumulation of the neurotransmitter. nih.govfda.gov The increased concentration and prolonged presence of acetylcholine in the synapse enhance the stimulation of nicotinic acetylcholine receptors on the muscle fiber's postsynaptic membrane. drugbank.compatsnap.com This mechanism is highly effective and has been quantified in in vitro NMJ models, where neostigmine was found to inhibit acetylcholinesterase with a half-maximal effective concentration (EC50) of 0.0461 μM. researchgate.net This reliable and quantifiable action makes it an essential tool for experiments requiring the potentiation of cholinergic signaling at the NMJ. researchgate.netcolumbia.edu

Experimental setups using isolated animal tissues are frequently employed to study the direct effects of neostigmine on muscle physiology. In studies on rat extensor digitorum longus muscles, acute application of neostigmine facilitated neuromuscular transmission. nih.gov However, longer-term treatment (three days) resulted in a decrease in both directly and indirectly elicited muscle contraction. nih.gov

Electrophysiological recordings from these experimental setups provide detailed insights into the compound's effects. Chronic neostigmine administration in rats led to significant alterations in the electrical properties of the muscle membrane and the motor end-plate. nih.govnih.gov These included a reduction in the amplitude of miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs). nih.govnih.gov Such studies are crucial for understanding the complex, time-dependent adaptations of the neuromuscular system to prolonged acetylcholinesterase inhibition. nih.gov

Table 2: Electrophysiological and Contractile Responses to Neostigmine in Experimental Rat Muscle Preparations

| Duration of Treatment | Muscle Contraction | Electrophysiological Changes | Reference |

| Acute | Facilitated | Facilitation of neuromuscular transmission | nih.gov |

| 3 Days | Decreased | Decreased MEPP amplitude and frequency, decreased EPP amplitude | nih.gov |

| 7-100 Days | Not specified | Decreased MEPP amplitude; impaired response to guanidine | nih.gov |

Research into Potential Neuroprotective and Anti-Inflammatory Mechanisms (Mechanistic Focus)

Recent research has expanded the application of neostigmine to investigate its potential roles in neuroprotection and immunomodulation. frontiersin.org These studies focus on the mechanistic links between the cholinergic system and inflammatory and neurodegenerative processes.

The primary mechanism explored is the cholinergic anti-inflammatory pathway (CAP), an endogenous immunomodulatory process. frontiersin.org Animal studies have shown that by increasing cholinergic activity, neostigmine can activate the CAP. frontiersin.org This activation helps regulate the response of central nervous system immune cells like microglia and astrocytes, leading to a reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β). frontiersin.org

In a mouse model of asthma, a condition associated with chronic inflammation, neostigmine treatment demonstrated neuroprotective effects against oxidative stress in the cerebral cortex. nih.gov The study found that neostigmine was able to reverse the production of reactive oxygen species (ROS) and alter the activity of the antioxidant enzyme catalase. nih.gov This suggests that peripherally acting acetylcholinesterase inhibitors can communicate with the central nervous system to confer neuroprotection, potentially offering therapeutic strategies for conditions involving neuroinflammation. frontiersin.orgnih.gov While much of the data on these anti-inflammatory effects come from nonclinical studies, they open new avenues for understanding the broader physiological roles of cholinergic signaling. frontiersin.org

Modulation of Inflammatory Pathways in Cellular and Animal Models

Neostigmine methyl sulfate, primarily recognized for its role as a cholinesterase inhibitor, has been investigated for its immunomodulatory properties in various research models. frontiersin.org Studies in animal models suggest that neostigmine can exert anti-inflammatory effects by enhancing the activity of the cholinergic system. frontiersin.org This action is linked to the cholinergic anti-inflammatory pathway (CAP), a neurohumoral mechanism that regulates immune responses. frontiersin.orgnih.gov By inhibiting acetylcholinesterase (AChE), neostigmine increases the local concentration of acetylcholine (ACh), which then interacts with α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells, such as macrophages. frontiersin.orgfrontiersin.org This interaction can suppress the production and release of pro-inflammatory cytokines. frontiersin.org

In experimental models, neostigmine has been shown to regulate the activation of central nervous system (CNS) immune cells, including microglia and astrocytes. frontiersin.org This regulation leads to a reduction in the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgfrontiersin.orgnih.gov For instance, in a study using a lipopolysaccharide (LPS)-induced systemic inflammation model in ewes, peripherally administered neostigmine suppressed the synthesis of IL-1β, IL-6, and TNF-α in the preoptic area of the hypothalamus. nih.gov Similarly, research on surgical stress models in rats indicates that neostigmine can attenuate the inflammatory response in the cerebral cortex and hippocampus. frontiersin.orgnih.gov